Cas no 85475-84-9 (2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid)
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid
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- MDL: MFCD06208482
- Inchi: 1S/C17H18O4/c1-2-20-15-9-8-14(11-17(18)19)10-16(15)21-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,18,19)
- InChI Key: OUWYQMVFJMJAJG-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=C(CC(=O)O)C=CC=1OCC
Computed Properties
- Exact Mass: 286.12100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
Experimental Properties
- PSA: 55.76000
- LogP: 3.29140
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121529-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95% | 5g |
$452.62 | 2023-08-31 | |
| Apollo Scientific | OR470789-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic acid |
85475-84-9 | 5g |
£630.00 | 2023-09-02 | ||
| Ambeed | A727617-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95+% | 5g |
$1218.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537285-5g |
2-(3-(Benzyloxy)-4-ethoxyphenyl)acetic acid |
85475-84-9 | 98% | 5g |
¥3500.00 | 2024-07-28 | |
| Crysdot LLC | CD12023873-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95+% | 5g |
$423 | 2024-07-24 | |
| eNovation Chemicals LLC | D293337-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95% | 5g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | D293337-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95% | 5g |
$715 | 2025-02-27 | |
| eNovation Chemicals LLC | D293337-5g |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95% | 5g |
$715 | 2025-02-26 | |
| Ambeed | A727617-250mg |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95+% | 250mg |
$162.0 | 2025-04-16 | |
| Ambeed | A727617-250mg |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid |
85475-84-9 | 95+% | 250mg |
$162.0 | 2025-04-16 |
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid Suppliers
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid
Comprehensive Overview of 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid (CAS No. 85475-84-9): Properties, Applications, and Industry Insights
2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid (CAS No. 85475-84-9) is a specialized organic compound with a unique molecular structure, combining a phenylacetic acid backbone with benzyloxy and ethoxy functional groups. This aromatic carboxylic acid derivative has garnered significant attention in pharmaceutical and fine chemical research due to its potential as a synthetic intermediate. The compound's dual ether-ester functionality makes it particularly valuable for designing drug candidates and bioactive molecules.
In recent years, the demand for high-purity phenylacetic acid derivatives like 85475-84-9 has surged, driven by advancements in small molecule drug discovery and targeted therapeutics. Researchers frequently search for "synthesis methods for benzyloxy-substituted phenylacetic acids" or "CAS 85475-84-9 solubility and stability data," reflecting the compound's growing importance in medicinal chemistry. Its structural versatility allows for diverse modifications, making it a key building block in developing anti-inflammatory and antimicrobial agents.
The physicochemical properties of 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid contribute to its utility. With a molecular weight of 300.34 g/mol and moderate lipophilicity (LogP ~2.8), it exhibits optimal cell membrane permeability—a critical factor in drug design. Analytical techniques like HPLC purity testing and NMR characterization confirm its structural integrity, while thermal analysis (DSC) reveals a melting point range of 98-102°C. These characteristics address common user queries about "CAS 85475-84-9 technical specifications" and "handling precautions for ethoxyphenyl compounds."
From an industrial perspective, 85475-84-9 aligns with three key trends: green chemistry initiatives, precise molecular editing, and cost-effective chiral synthesis. Manufacturers now emphasize solvent-free reactions or biocatalytic routes to produce such intermediates, responding to searches for "environmentally friendly synthesis of benzyloxy phenylacetic acids." The compound's regioselective reactivity also enables efficient structure-activity relationship (SAR) studies, particularly in developing GPCR-targeted drugs—a hot topic in personalized medicine research.
Quality control protocols for CAS No. 85475-84-9 typically involve residual solvent analysis (ICH Q3C guidelines) and heavy metal screening to meet pharmaceutical-grade standards. This rigorous testing responds to frequent queries about "purity requirements for pharmaceutical intermediates" and "analytical methods for aromatic acid derivatives." The compound's stability under nitrogen atmosphere (as shown in accelerated degradation studies) further supports its use in long-term storage formulations.
Emerging applications of 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid include its role in prodrug development and bioconjugation chemistry. Recent patent literature highlights its utility in creating targeted drug delivery systems, particularly for CNS-active compounds—addressing popular searches like "blood-brain barrier penetrating molecules." The benzyl protecting group in its structure offers selective deprotection options, a feature valued in multi-step organic synthesis workflows.
For researchers exploring structure-based drug design, this compound serves as a valuable molecular scaffold. Computational chemistry studies indicate that its conformational flexibility allows optimal binding with various enzyme active sites, explaining the surge in searches for "molecular docking studies of ethoxyphenyl derivatives." Additionally, its compatibility with click chemistry reactions makes it suitable for developing theranostic agents—a rapidly growing niche in precision medicine.
The global market for specialty intermediates like 85475-84-9 is projected to grow at 6.8% CAGR (2023-2030), driven by increased R&D investment in chronic disease therapeutics. Regulatory-compliant documentation, including REACH registration dossiers and GMP certificates, has become crucial for suppliers—directly addressing procurement specialists' queries about "regulatory status of phenylacetic acid derivatives." Proper handling requires standard organic laboratory practices, with emphasis on ventilation control and non-reactive storage containers.
Future research directions for 2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid may explore its catalytic asymmetric synthesis or incorporation into metal-organic frameworks (MOFs) for controlled release applications. These potential uses correlate with trending searches about "advanced functional materials" and "sustainable catalysis." The compound's balanced hydrophilic-lipophilic character continues to make it a versatile candidate for next-generation pharmaceutical formulations and material science innovations.
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